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Introduction
The integration of the human immunodeficiency virus type 1 (HIV-1) genome into the host cell's

DNA is a critical step in the viral life cycle, leading to the establishment of a stable, long-lived

latent reservoir. This reservoir is the primary barrier to a cure for HIV-1, as it is not targeted by

current antiretroviral therapies. Accurate quantification of the integrated HIV-1 provirus is

therefore essential for monitoring the size of the latent reservoir, evaluating the efficacy of novel

curative strategies, and understanding the fundamental biology of HIV-1 persistence.

This application note provides a detailed protocol for the quantification of integrated HIV-1 DNA

using a nested quantitative polymerase chain reaction (qPCR) assay. The method, commonly

referred to as the Alu-gag nested PCR, is a highly sensitive and specific technique that

distinguishes integrated proviral DNA from unintegrated viral DNA forms.

Principle of the Assay
The quantification of integrated HIV-1 DNA is achieved through a two-step nested PCR

approach.[1][2] The first step involves a conventional PCR that selectively amplifies the junction

between a human-specific repetitive Alu element and the HIV-1 gag gene.[3][4] Since Alu

elements are ubiquitously distributed throughout the human genome, this initial amplification is

specific to HIV-1 proviruses that are integrated into the host DNA.[5][6] Unintegrated HIV-1
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DNA is not exponentially amplified in this step because it lacks the flanking human genomic

DNA containing the Alu sequences.[4]

The second step is a quantitative real-time PCR (qPCR) that uses primers and a fluorescently

labeled probe to amplify a region within the HIV-1 long terminal repeat (LTR), which is nested

within the product of the first PCR.[7][8] The use of a nested approach significantly increases

the sensitivity and specificity of the assay.[1] The amount of integrated HIV-1 DNA in a sample

is determined by comparing the qPCR signal to a standard curve generated from a well-

characterized integration standard.

Quantitative Data Summary
The performance of the quantitative PCR assay for HIV-1 integration can vary depending on

the specific protocol, reagents, and instrumentation used. The following tables summarize key

quantitative performance characteristics reported in the literature.

Parameter Alu-gag qPCR Alu-LTR qPCR Source

Limit of Detection

(LOD)

0.5 proviruses /

10,000 genomes

0.25 proviruses /

10,000 genomes

6 proviruses / 50,000

cell equivalents
- [8]

1.2 proviruses /

10,000 cells
- [8]

Dynamic Range
Spanning 4.7 logs (20

to 1 million copies)
Spanning 5 logs [7][8]

~1 to 10,000

proviruses (with 20

cycles in 1st PCR)

- [5]

Note: The sensitivity of the assay is influenced by factors such as the distance of the

integration site from the nearest Alu element and primer-template mismatches.
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Materials and Reagents
DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)

Nuclease-free water

Primers and probes (see Table 2)

dNTP mix

Taq DNA polymerase (for first-round PCR)

qPCR master mix (containing buffer, dNTPs, and hot-start Taq polymerase)

Integration standard DNA (a cell line with a known number of integrated HIV-1 copies)

HIV-1 negative human genomic DNA

Table 2: Primer and Probe Sequences
Primer/Probe Name Sequence (5' to 3') Target

1st Round PCR

Alu Forward
GCC TCC CAA AGT GCT

GGG ATT ACA G
Human Alu element

gag Reverse
GCT CTC GCA CCC ATC TCT

CTC C
HIV-1 gag gene

2nd Round qPCR

LTR Forward (R)
TTA AGC CTC AAT AAA GCT

TGC C
HIV-1 LTR (R region)

LTR Reverse (U5)
GTT CGG GCG CCA CTG

CTA GA
HIV-1 LTR (U5 region)

LTR Probe
FAM-CCA GAG TCA CAC AAC

AGA CGG GCA CA-BHQ1
HIV-1 LTR
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Note: Primer and probe sequences should be obtained from reputable sources and may

require optimization for specific HIV-1 subtypes.

Experimental Workflow Diagram
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Step 1: DNA Extraction

Step 2: First Round PCR (Alu-gag)

Step 3: Second Round qPCR (Nested LTR)

Step 4: Data Analysis
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Caption: Workflow for quantitative measurement of integrated HIV-1 DNA.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b11935491?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11935491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol Steps
1. Genomic DNA Extraction

Isolate high-quality genomic DNA from patient peripheral blood mononuclear cells (PBMCs) or

other target cells using a commercial DNA extraction kit according to the manufacturer's

instructions. Determine the DNA concentration and purity using a spectrophotometer.

2. First Round PCR: Alu-gag Amplification

This step selectively pre-amplifies the region between a genomic Alu element and the HIV-1

gag gene.

Reaction Setup:

Template DNA: 100-500 ng of genomic DNA

Alu Forward Primer: 100 nM

gag Reverse Primer: 600 nM

dNTP Mix: 200 µM each

Taq DNA Polymerase and Buffer: Per manufacturer's recommendation

Nuclease-free water to a final volume of 50 µL

Controls:

Gag-only control: Set up parallel reactions containing the gag reverse primer but no Alu

forward primer. This control is crucial to assess the background signal from unintegrated

HIV-1 DNA, which can be linearly amplified.[5]

No template control (NTC): Replace template DNA with nuclease-free water to check for

contamination.

Positive control: Use a known amount of integration standard DNA.

PCR Cycling Conditions:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://journals.asm.org/doi/10.1128/jvi.76.21.10942-10950.2002
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11935491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initial Denaturation: 95°C for 2 minutes

20-40 cycles of:

Denaturation: 95°C for 15 seconds

Annealing: 50°C for 30 seconds

Extension: 70°C for 3-4 minutes

Final Extension: 70°C for 5 minutes

3. Second Round qPCR: Nested LTR Quantification

This step quantifies the product from the first-round PCR using a nested real-time PCR

targeting the HIV-1 LTR.

Reaction Setup:

Template: 2 µL of the first-round PCR product

LTR Forward Primer: 400 nM

LTR Reverse Primer: 400 nM

LTR Probe: 200 nM

qPCR Master Mix (2x): 10 µL

Nuclease-free water to a final volume of 20 µL

Standard Curve:

Prepare a serial dilution of the integration standard DNA (e.g., from 10^6 to 10 copies per

reaction) in a background of HIV-1 negative human genomic DNA.

Run the standard curve in parallel with the unknown samples in the qPCR.

qPCR Cycling Conditions:
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Initial Denaturation: 95°C for 10 minutes

45 cycles of:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute

Data Analysis
Standard Curve: Generate a standard curve by plotting the quantification cycle (Cq) values

against the logarithm of the known copy number of the integration standard.

Quantification: Determine the copy number of integrated HIV-1 DNA in the unknown samples

by interpolating their Cq values from the standard curve.

Normalization: Normalize the HIV-1 copy number to the amount of input DNA, typically

expressed as copies per million cells. This can be achieved by quantifying a host

housekeeping gene (e.g., RNase P) in a separate qPCR reaction.

Background Subtraction: The signal from the "gag-only" control represents the contribution of

unintegrated DNA. While this protocol is designed to minimize this background, for highly

accurate quantification, the average Cq value from the "gag-only" replicates can be used to

establish a threshold for positive integration signals.[5]

Signaling Pathway and Logical Relationships
The logic of the nested PCR assay is based on the selective amplification of integrated

provirus.
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Caption: Logical diagram of the Alu-gag nested PCR for HIV-1 integration.

Conclusion
The quantitative PCR protocol described in this application note provides a robust and

sensitive method for the measurement of integrated HIV-1 DNA. This assay is an invaluable

tool for researchers and drug development professionals working to understand and eliminate

the latent HIV-1 reservoir. Careful attention to experimental detail, including the use of

appropriate controls and standards, is critical for obtaining accurate and reproducible results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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